

# Unveiling the Multifaceted Nature of Lankacidin C: A Technical Guide

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## Compound of Interest

Compound Name: LC-2

Cat. No.: B15623353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lankacidin C, a polyketide antibiotic with significant antibacterial and antitumor properties. This document delves into its chemical architecture, biological activities, and the molecular pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development.

## Chemical Structure and Properties of Lankacidin C

Lankacidin C is a macrocyclic polyketide characterized by a 17-membered carbocyclic ring bridged by a  $\delta$ -lactone. Its complex structure is a product of a modular and iterative mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway in *Streptomyces rochei*.

Identifier	Value
Systematic Name	N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide
Synonyms	LC-2, Lankacidin, Bundlin A, Antibiotic T-2636 C
Molecular Formula	C25H33NO7
Molecular Weight	459.53 g/mol
InChI Key	ATDILMLBOZKFGI-JUTMVFGESA-N
SMILES	<chem>C[C@@H]1[C@H]2C--INVALID-LINK--(C(=O)O2)C)NC(=O)C(=O)C)/C"&gt;C@@H</chem> O

## Biological Activity and Mechanism of Action

Lankacidin C exhibits a dual mechanism of action, making it a molecule of interest for both infectious diseases and oncology.

### Antibacterial Activity: Ribosome Inhibition

Lankacidin C is a potent inhibitor of bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. This binding event interferes with peptide bond formation, a critical step in protein elongation, thereby halting bacterial growth. Notably, Lankacidin C can act synergistically with other antibiotics, such as lankamycin, which binds to the nascent peptide exit tunnel (NPET), a site adjacent to the PTC. This dual targeting of the ribosomal machinery enhances their combined antibacterial effect.

### Antitumor Activity: Microtubule Stabilization

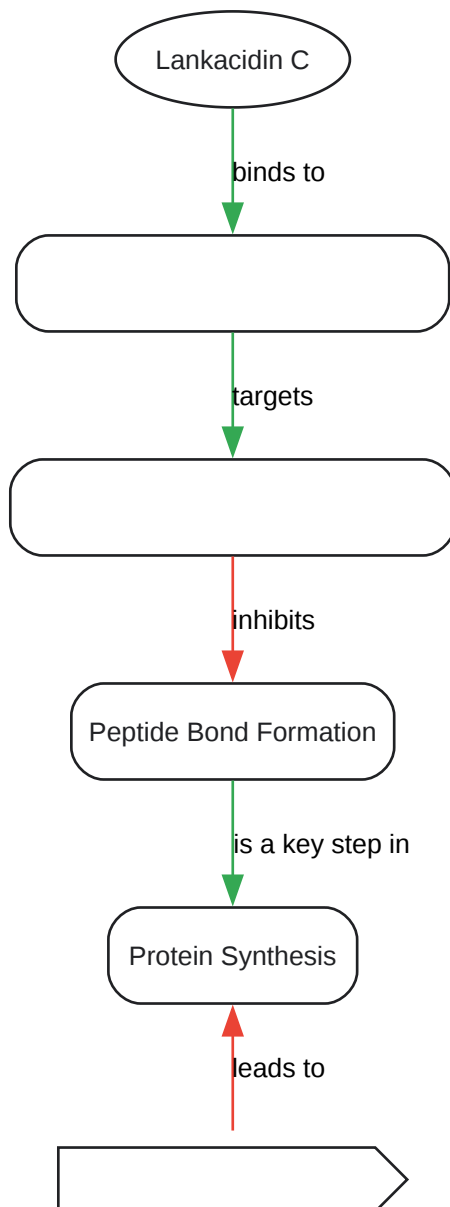
In addition to its antibacterial properties, Lankacidin C demonstrates considerable antitumor activity against various cancer cell lines, including leukemia, melanoma, and lymphosarcoma. Its anticancer mechanism is attributed to its ability to function as a microtubule-stabilizing

agent, similar to the well-known chemotherapeutic drug, paclitaxel. By binding to the paclitaxel-binding site on  $\beta$ -tubulin, Lankacidin C promotes tubulin polymerization and stabilizes microtubules. This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis in cancer cells.

## Signaling and Biosynthetic Pathways

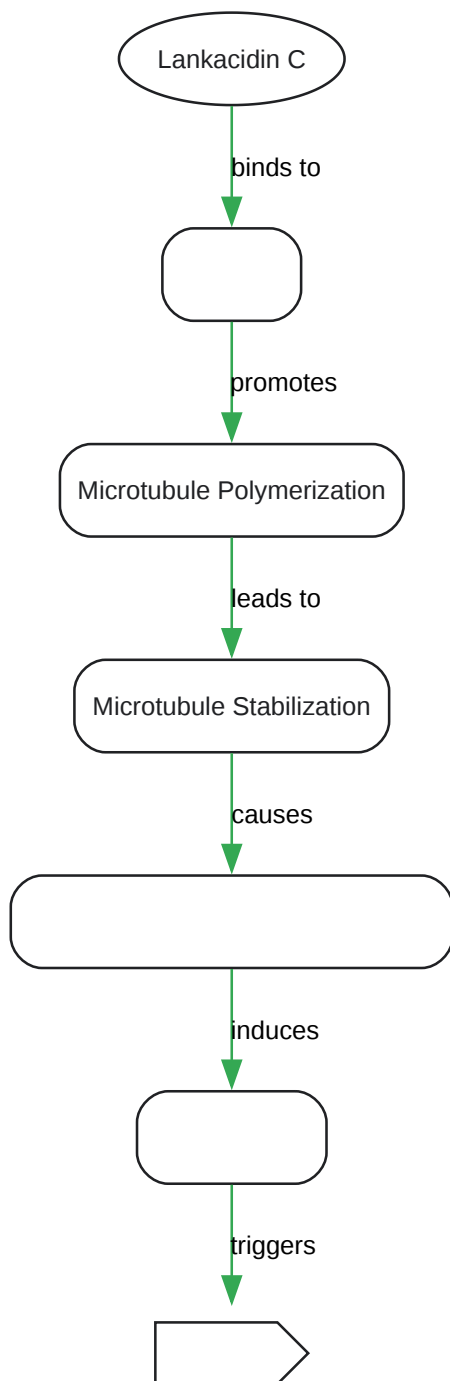
The following diagrams illustrate the key molecular pathways associated with Lankacidin C.

## Mechanism of Antibacterial Action of Lankacidin C

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Caption: Antibacterial mechanism of Lankacidin C.

## Mechanism of Antitumor Action of Lankacidin C

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Caption: Antitumor mechanism of Lankacidin C.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lankacidin C on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa, T47D)
- Complete culture medium
- Lankacidin C (dissolved in DMSO)
- 96-well flat-bottom sterile plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of Lankacidin C in complete culture medium. Remove the old medium and add 100  $\mu$ L of the various Lankacidin C concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
- **MTT Addition:** Add 10  $\mu$ L of 5 mg/mL MTT solution to each well.

- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
- **Solubilization:** Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

## In Vitro Tubulin Polymerization Assay

This assay measures the effect of Lankacidin C on the polymerization of purified tubulin.

Materials:

- Purified tubulin (>99% pure)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- GTP solution (100 mM)
- Lankacidin C
- DMSO (vehicle control)
- Pre-warmed 96-well microplate
- Temperature-controlled microplate reader

Procedure:

- **Reagent Preparation:** On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
- **Reaction Setup (on ice):** In a pre-chilled 96-well plate, add the desired concentrations of Lankacidin C or DMSO. Add the tubulin solution and GTP (final concentration 1 mM).
- **Polymerization Measurement:** Transfer the plate to a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

## Immunofluorescence for Microtubule Visualization

This protocol allows for the visualization of Lankacidin C's effect on the microtubule cytoskeleton.

### Materials:

- T47D cells
- Lankacidin C
- DMSO (vehicle control)
- Colchicine and Paclitaxel (as controls)
- 4% Paraformaldehyde in PBS
- 0.1% Triton X-100 in PBS
- Blocking Buffer (1% BSA in PBS)
- Primary antibody: anti- $\alpha$ -tubulin
- Fluorescently labeled secondary antibody
- DAPI
- Mounting medium
- Fluorescence microscope

### Procedure:

- **Cell Culture and Treatment:** Seed T47D cells on coverslips in a 24-well plate. Treat the cells with 1  $\mu$ M Lankacidin C, DMSO, 0.5  $\mu$ M colchicine, or 100 nM paclitaxel for 2 hours.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.



- **Blocking and Antibody Incubation:** Block with 1% BSA for 1 hour. Incubate with the primary anti- $\alpha$ -tubulin antibody, followed by the fluorescently labeled secondary antibody.
- **Staining and Mounting:** Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.
- **Imaging:** Visualize the cells using a fluorescence microscope.

## Quantitative Data Summary

Assay	Cell Line	Lankacidin C Concentration	Result
Cell Viability	HeLa	IC50	~1 $\mu$ M (72h)
T47D	IC50	~0.5 $\mu$ M (72h)	
Tubulin Polymerization	In vitro	10 $\mu$ M	Increased rate and extent of polymerization
In vitro	100 $\mu$ M	Significantly increased rate and extent of polymerization	
Protein Synthesis Inhibition	E. coli cell-free	IC50	~0.3 $\mu$ M
S. aureus 70S ribosomes	IC50 (puromycin reaction)	0.32 $\pm$ 0.02 $\mu$ M	

## Conclusion

Lankacidin C is a promising natural product with a unique dual mechanism of action that warrants further investigation for its potential as both an antibacterial and an antitumor agent. The detailed chemical information and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this multifaceted molecule.

- To cite this document: BenchChem. [Unveiling the Multifaceted Nature of Lankacidin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15623353#what-is-the-chemical-structure-of-lc-2\]](https://www.benchchem.com/product/b15623353#what-is-the-chemical-structure-of-lc-2)

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